molecular formula C15H11NO B12552636 Benzeneacetonitrile, 2-benzoyl- CAS No. 147819-12-3

Benzeneacetonitrile, 2-benzoyl-

Cat. No.: B12552636
CAS No.: 147819-12-3
M. Wt: 221.25 g/mol
InChI Key: IHDKXVWLUOJCCF-UHFFFAOYSA-N
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Description

Benzeneacetonitrile, 2-benzoyl- is an organic compound with the molecular formula C15H11NO. It is also known as α-(benzoyloxy)benzeneacetonitrile. This compound is characterized by the presence of a benzoyl group attached to the benzeneacetonitrile structure. It is a colorless to pale yellow liquid with a faint aromatic odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzeneacetonitrile, 2-benzoyl- can be synthesized through various methods. One common method involves the reaction of benzyl cyanide with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of benzeneacetonitrile, 2-benzoyl- often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzeneacetonitrile, 2-benzoyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoyl cyanide.

    Reduction: Reduction reactions can convert it to benzylamine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed:

    Oxidation: Benzoyl cyanide.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzeneacetonitrile derivatives.

Scientific Research Applications

Benzeneacetonitrile, 2-benzoyl- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: Benzeneacetonitrile, 2-benzoyl- is employed in the production of dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of benzeneacetonitrile, 2-benzoyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways vary depending on the specific application and context.

Comparison with Similar Compounds

    Benzonitrile: An aromatic organic compound with a similar structure but without the benzoyl group.

    Benzyl cyanide: Another related compound with a cyanide group attached to a benzyl group.

Comparison:

    Uniqueness: Benzeneacetonitrile, 2-benzoyl- is unique due to the presence of both a benzoyl and a cyanide group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis.

    Reactivity: Compared to benzonitrile and benzyl cyanide, benzeneacetonitrile, 2-benzoyl- exhibits different reactivity patterns, particularly in oxidation and substitution reactions.

Properties

CAS No.

147819-12-3

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

2-(2-benzoylphenyl)acetonitrile

InChI

InChI=1S/C15H11NO/c16-11-10-12-6-4-5-9-14(12)15(17)13-7-2-1-3-8-13/h1-9H,10H2

InChI Key

IHDKXVWLUOJCCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CC#N

Origin of Product

United States

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